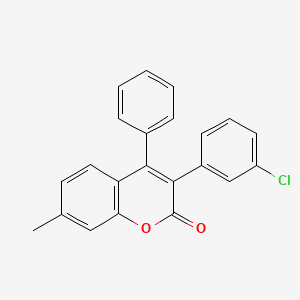

3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin

Descripción general

Descripción

3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin is a useful research compound. Its molecular formula is C22H15ClO2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacology due to its potential therapeutic effects, particularly in cancer treatment, antimicrobial applications, and anti-inflammatory properties. Understanding its biological activity is crucial for further development in medicinal chemistry.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. Specifically, studies have shown that 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial potential of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin has been explored in various studies:

- In Vitro Studies : The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- IC50 Values : Specific studies report IC50 values indicating effective concentrations required to inhibit microbial growth, showcasing its potential as an antibacterial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of this coumarin derivative have also been documented:

- Mechanisms : It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.

- Clinical Relevance : These properties suggest a potential role in treating inflammatory diseases, although further clinical trials are necessary.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is significantly influenced by their chemical structure. For 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Chlorophenyl | Enhances binding affinity to target proteins |

| 4 | Methyl | Contributes to lipophilicity and bioavailability |

| 7 | Phenyl | Increases cytotoxicity against cancer cells |

The presence of halogen atoms, such as chlorine, has been associated with increased potency against specific biological targets.

Study 1: Anticancer Efficacy

A study published in Pharmacotherapy evaluated the anticancer efficacy of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antibacterial activity worthy of further exploration.

Study 3: Anti-inflammatory Effects

Research published in Journal of Inflammation assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with the coumarin derivative resulted in a significant decrease in edema compared to controls, suggesting effective anti-inflammatory action.

Aplicaciones Científicas De Investigación

Introduction to 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse applications in scientific research and pharmacotherapy. This compound, like other coumarins, exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

The anticancer potential of coumarin derivatives, including 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin, has been extensively studied. These compounds have shown efficacy against various cancer types such as prostate cancer, renal cell carcinoma, and leukemia. Notably, studies indicate that certain coumarins can inhibit cell proliferation in human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast), and A549 (lung) cells .

Case Study: Cytotoxic Effects

A detailed analysis of the cytotoxic effects of hydroxycoumarins revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. The introduction of specific substituents on the coumarin structure significantly enhances their anticancer properties .

Antimicrobial Properties

Coumarins are recognized for their antimicrobial activity against bacteria and fungi. Research has shown that 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents .

Table: Antimicrobial Activity of Coumarins

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Phototherapeutic Applications

Coumarins have been explored for their potential in phototherapy due to their ability to absorb UV light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy (PDT) for cancer treatment, where light activation leads to localized destruction of tumor cells .

Use in Textile Industry

The compound has also been investigated for its application as an optical brightening agent in synthetic textiles. Its stability to light and resistance to bleaching agents make it suitable for enhancing the brightness of fabrics made from polyacrylonitrile and synthetic polyesters .

Case Study: Brightening Agents

In practical applications, 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin was tested as a brightening agent in textile processing. The results demonstrated excellent brightening effects when incorporated into aqueous dispersions used during fiber production .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this coumarin derivative exhibits additional biological activities such as anti-inflammatory effects and anticoagulant properties by inhibiting vitamin K epoxide reductase (VKOR) .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIOHJLWAJUCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.